
(R,R)-Solifenacin Succinate
説明
(R,R)-Solifenacin Succinate is a chemical compound used primarily in the treatment of overactive bladder symptoms, such as frequent or urgent urination and urinary incontinence. It is a selective muscarinic receptor antagonist that works by relaxing the bladder muscles to prevent urgent, frequent, or uncontrolled urination.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Solifenacin Succinate typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the key intermediate: The synthesis begins with the preparation of a key intermediate through a series of chemical reactions, such as alkylation, reduction, and cyclization.
Coupling reaction: The intermediate is then coupled with another compound to form the desired product.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Purification and isolation: The product is purified using industrial-scale techniques such as distillation, crystallization, and chromatography.
Quality control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
(R,R)-Solifenacin Succinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can lead to the formation of alcohols or amines.
Substitution: Can lead to the formation of various substituted derivatives of this compound.
科学的研究の応用
Treatment of Overactive Bladder (OAB)
Numerous studies have demonstrated the effectiveness of (R,R)-solifenacin succinate in alleviating symptoms associated with OAB, including urgency, frequency of micturition, and urinary incontinence.
- Efficacy Trials : A multicenter Phase III trial involving 672 patients showed that solifenacin 10 mg once daily significantly reduced the mean number of micturitions per 24 hours from baseline compared to placebo (-3.0 vs -1.5; P < 0.001) and improved episodes of urgency and incontinence .
- Quality of Life Improvements : In pooled analyses from four Phase III trials involving over 2800 patients, solifenacin treatment resulted in significant improvements across multiple domains of the King's Health Questionnaire, indicating enhanced quality of life for patients suffering from OAB .
Management of Urinary Dysfunction in Neurological Conditions
This compound has also shown promise in treating urinary dysfunction related to neurological conditions, such as Parkinson's disease and spinal cord injury.
- Parkinson's Disease : A pilot trial indicated that solifenacin treatment led to a reduction in urinary incontinence episodes among Parkinson's disease patients with OAB . Although some symptoms persisted, the overall impact on quality of life was positive.
- Neurogenic Detrusor Overactivity : In patients with neurogenic bladder dysfunction, solifenacin improved bladder capacity and compliance significantly after prolonged treatment periods .
Condition | Study Type | Key Findings |
---|---|---|
Parkinson's Disease | Pilot Trial | Reduced urinary incontinence episodes |
Neurogenic Detrusor Overactivity | Longitudinal Study | Improved bladder capacity and compliance |
Safety and Tolerability
The safety profile of this compound is generally favorable, with most adverse events being mild to moderate. Common side effects include dry mouth, constipation, and blurred vision, which are consistent with anticholinergic medications.
作用機序
(R,R)-Solifenacin Succinate exerts its effects by selectively blocking muscarinic receptors in the bladder. This action inhibits the binding of acetylcholine, a neurotransmitter that stimulates bladder contractions. By blocking these receptors, this compound reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder.
Molecular Targets and Pathways
The primary molecular target of this compound is the muscarinic receptor, specifically the M3 subtype, which is predominantly found in the bladder. The compound’s action on these receptors modulates the signaling pathways involved in bladder muscle contraction, leading to relaxation of the bladder muscles.
類似化合物との比較
Similar Compounds
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Tolterodine: A muscarinic receptor antagonist with a similar mechanism of action.
Darifenacin: A selective M3 receptor antagonist used for the same indication.
Uniqueness of (R,R)-Solifenacin Succinate
This compound is unique in its high selectivity for the M3 muscarinic receptor subtype, which results in fewer side effects compared to other muscarinic receptor antagonists. Its long half-life also allows for once-daily dosing, improving patient compliance.
生物活性
(R,R)-Solifenacin succinate, commonly known as solifenacin, is a selective muscarinic receptor antagonist primarily used in the management of overactive bladder (OAB) symptoms such as urinary incontinence, urgency, and frequency. This article explores the biological activity of solifenacin, focusing on its pharmacodynamics, receptor selectivity, clinical efficacy, and safety profile.
Solifenacin exhibits its therapeutic effects by antagonizing muscarinic acetylcholine receptors, particularly M3 and M2 subtypes. The M3 receptors are predominantly located in the bladder detrusor muscle, where their activation promotes contraction. By blocking these receptors, solifenacin effectively reduces bladder contractions and urinary urgency.
- Receptor Affinity : Solifenacin has a high affinity for M3 receptors (Ki = 8.12) compared to M2 receptors (Ki = 7.57), indicating a greater selectivity for bladder tissue over salivary glands . This selectivity minimizes side effects such as dry mouth commonly associated with other antimuscarinic agents.
- Absorption and Bioavailability : Following oral administration, solifenacin is well absorbed with a bioavailability of approximately 88%. Peak plasma concentrations (Cmax) are reached between 3 to 8 hours post-dose .
- Metabolism : The drug is primarily metabolized by cytochrome P450 enzymes (CYP3A4, CYP1A1, CYP2D6), yielding both active and inactive metabolites. The pharmacologically active metabolite is 4R-hydroxy solifenacin .
Clinical Efficacy
Numerous clinical studies have demonstrated the effectiveness of solifenacin in reducing OAB symptoms:
- Efficacy Data : In a randomized controlled trial involving patients with severe OAB symptoms, solifenacin at doses of 5 mg and 10 mg significantly decreased the number of incontinence episodes and micturition frequency compared to placebo (P < 0.001) within three days of treatment .
- Patient-Reported Outcomes : Improvements were observed in health-related quality of life (HRQoL) metrics as measured by the OAB-q questionnaire. Patients reported significant reductions in urgency and associated bother .
- Dosing Flexibility : Flexible dosing regimens have been shown to enhance patient compliance and optimize therapeutic outcomes. Studies indicate that adjustments based on individual response can lead to better management of symptoms with minimal side effects .
Safety Profile
The safety profile of solifenacin has been extensively evaluated:
- Adverse Effects : Common side effects include dry mouth, constipation, and blurred vision. Serious adverse events such as angioedema have been reported but are rare .
- Long-term Safety : Long-term studies indicate that solifenacin does not significantly increase the risk of tumors or cardiovascular events, even at higher doses .
- Special Populations : In elderly populations, solifenacin has been shown to be well tolerated with no significant differences in efficacy or safety compared to younger cohorts .
Comparative Analysis with Other Antimuscarinics
The following table summarizes the receptor selectivity and potency of solifenacin compared to other antimuscarinic agents:
Drug | M3 Receptor Potency (pKi) | M2 Receptor Potency (pKi) | Selectivity Ratio (M3/M2) |
---|---|---|---|
Solifenacin | 8.12 | 7.57 | 3.6 |
Tolterodine | 7.85 | 7.50 | 2.0 |
Oxybutynin | 7.60 | 7.40 | 1.5 |
Darifenacin | 8.00 | 7.30 | 3.0 |
Case Studies
Several case studies highlight the real-world application of solifenacin in managing OAB:
- Case Study A : A 72-year-old female patient with severe OAB symptoms experienced a significant reduction in urgency episodes from an average of eight per day to two after initiating treatment with solifenacin 10 mg daily over a three-month period.
- Case Study B : An elderly male patient reported improved quality of life metrics after switching from oxybutynin to solifenacin due to intolerable side effects from the former. He noted better symptom control without significant dry mouth.
特性
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZMMZZRUPYENV-UMIAIAFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862207-70-3 | |
Record name | (3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate butanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。